molecular formula C6H6BrNOS B1370732 5-Bromo-4-methylthiophene-2-carboxamide CAS No. 189330-08-3

5-Bromo-4-methylthiophene-2-carboxamide

Cat. No. B1370732
M. Wt: 220.09 g/mol
InChI Key: HUXQMSWPHULFRN-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-carboxamide is a chemical compound . It is a yellow solid .


Synthesis Analysis

The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours . The crude acid chloride is then dissolved in a mixture of acetonitrile, tetrahydrofuran, and triethylamine, and the mixture is cooled in an ice-bath .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylthiophene-2-carboxamide can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (CDCl3, 400 MHz) shows signals at 11.89 (s, 1H), 9.88 (s, 1H), 7.82–7.80 (m, 2H), 7.4–7.36 (m, 2H), 7.29 (s, 1H), 7.16 (t, J = 7.4 Hz, 1H), 2.87–2.82 (m, 2H), 1.74 (dd, J = 7.4 Hz, 2H), 1.03 (t, J = 7.3 Hz, 3H). The 13C-NMR (CDCl3, 100 MHz) shows signals at 187.6, 158.0, 150.8, 146.4, 138.1, 135.2, 131.3, 129.0, 124.5, 120.3, 31.9, 24.4, 13.5 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-methylthiophene-2-carboxamide include its synthesis from 5-Bromo-4-methylthiophene-2-carboxylic acid . The reaction conditions involve the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methylthiophene-2-carboxamide include a melting point of 163 °C–166 °C . It is a yellow solid . The compound has a molecular weight of 221.07 .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
    • The outcomes of these applications are the development of compounds with a variety of biological effects .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The outcomes of these applications are the development of materials with corrosion inhibiting properties .

    Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The outcomes of these applications are the development of advanced organic semiconductors .

    Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
    • The outcomes of these applications are the development of advanced OFETs .

    Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
    • The outcomes of these applications are the development of advanced OLEDs .

    Synthesis of Anticancer Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • The outcomes of these applications are the development of potential anticancer agents .

    Synthesis of Anti-Atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
    • The outcomes of these applications are the development of potential anti-atherosclerotic agents .

    Development of Insecticides

    • Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
    • The outcomes of these applications are the development of potential insecticides .

    Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

    • This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
    • The outcomes of these applications are the development of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .

    Synthesis of Anticancer Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • The outcomes of these applications are the development of potential anticancer agents .

    Synthesis of Anti-Atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
    • The outcomes of these applications are the development of potential anti-atherosclerotic agents .

    Development of Insecticides

    • Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
    • The outcomes of these applications are the development of potential insecticides .

    Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

    • This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
    • The outcomes of these applications are the development of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .

Safety And Hazards

The safety information for 5-Bromo-4-methylthiophene-2-carboxamide includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to keep it in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

5-bromo-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMSWPHULFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621453
Record name 5-Bromo-4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylthiophene-2-carboxamide

CAS RN

189330-08-3
Record name 5-Bromo-4-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189330-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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